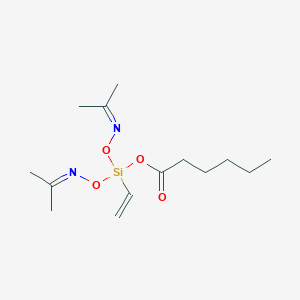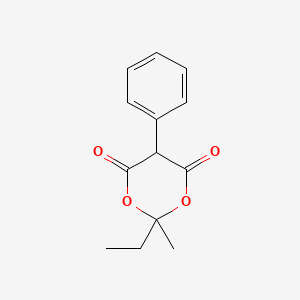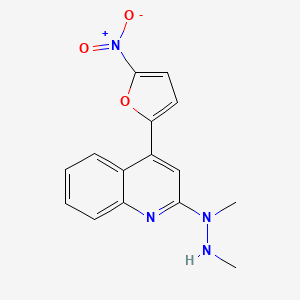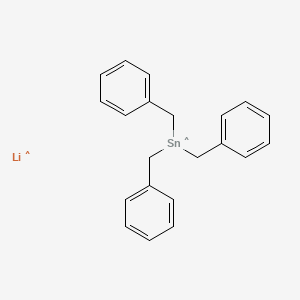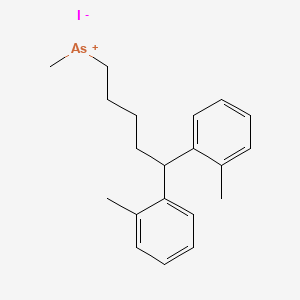
CID 71390306
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71390306” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 71390306 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
CID 71390306 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
CID 71390306 has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.
Industry: The compound could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 71390306 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting effects at the cellular level. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71390306 can be identified based on structural similarity and chemical properties. These may include other organic molecules with comparable functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
62064-10-2 |
|---|---|
Molecular Formula |
C20H26AsI |
Molecular Weight |
468.2 g/mol |
InChI |
InChI=1S/C20H26As.HI/c1-16-10-4-6-12-18(16)20(14-8-9-15-21-3)19-13-7-5-11-17(19)2;/h4-7,10-13,20H,8-9,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PAJNVPMDPCDOMG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1C(CCCC[As+]C)C2=CC=CC=C2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



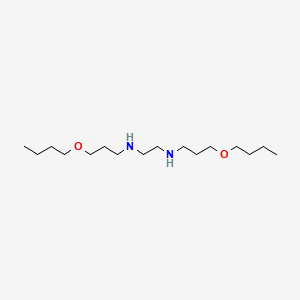
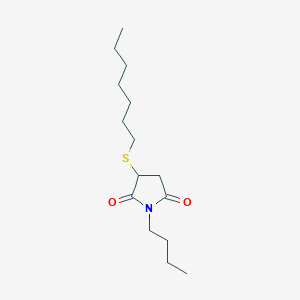
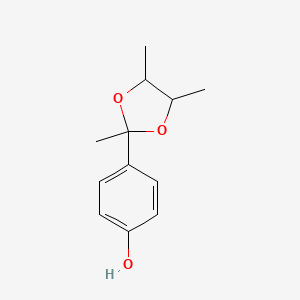
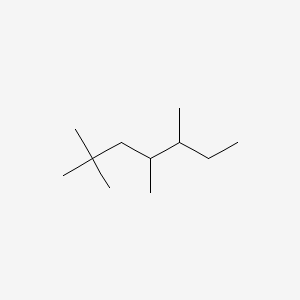
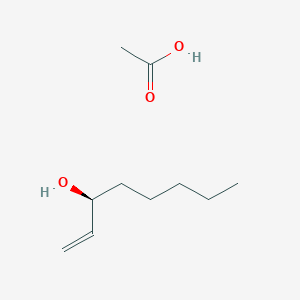
![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)
